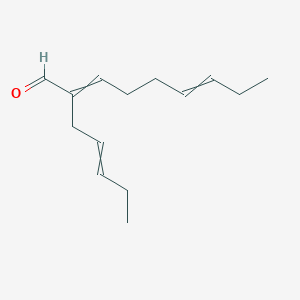
2-(Pent-2-EN-1-YL)nona-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-2-en-1-yl)nona-2,6-dienal is an organic compound with the molecular formula C14H22O. It is a type of aldehyde characterized by the presence of conjugated double bonds, which contribute to its reactivity and unique properties. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-1-yl)nona-2,6-dienal typically involves the aldol condensation reaction. This reaction is carried out between a suitable aldehyde and an enolate ion derived from a ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate ion. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the aldol condensation reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-en-1-yl)nona-2,6-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted aldehydes or alcohols.
Scientific Research Applications
2-(Pent-2-en-1-yl)nona-2,6-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2-(Pent-2-en-1-yl)nona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and proteins. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The conjugated double bonds in the compound also play a role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
2-(Pent-2-en-1-yl)nona-2,6-dienal can be compared with other similar compounds, such as:
2,6-Nonadienal: This compound has a similar structure but lacks the pent-2-en-1-yl group. It is also used in the flavor and fragrance industry.
2,4-Decadienal: Another aldehyde with conjugated double bonds, known for its strong aroma and use in flavoring.
2,4-Heptadienal: A shorter-chain aldehyde with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and sensory properties, making it valuable in various applications.
Properties
CAS No. |
62427-73-0 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-pent-2-enylnona-2,6-dienal |
InChI |
InChI=1S/C14H22O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h5-7,9,12-13H,3-4,8,10-11H2,1-2H3 |
InChI Key |
PXUIXLJNPNZBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=C(CC=CCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















